molecular formula C6H5F3N2O B13707741 4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol

4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol

Cat. No.: B13707741
M. Wt: 178.11 g/mol
InChI Key: HAAXXIRSXHYLJT-UHFFFAOYSA-N
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Description

4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol is a chemical compound with the molecular formula C6H5F3N2O. It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group (-CF3) in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol typically involves the reaction of 4-methyl-2-(trifluoromethyl)pyrimidine with appropriate reagents under controlled conditions. One common method includes the use of a Lewis acid promoter such as Yb(OTf)3 in tetrahydrofuran (THF) under reflux conditions . Another approach involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with ethyl 4-hydroxybenzoate in the presence of cesium carbonate (Cs2CO3) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may inhibit enzymes or receptors involved in key biological processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(trifluoromethyl)pyridine
  • 4-Methyl-2-(trifluoromethyl)benzene
  • 4-Methyl-2-(trifluoromethyl)thiazole

Uniqueness

4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol is unique due to its specific combination of a pyrimidine ring with a trifluoromethyl group and a hydroxyl group at the 5-position. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

IUPAC Name

4-methyl-2-(trifluoromethyl)pyrimidin-5-ol

InChI

InChI=1S/C6H5F3N2O/c1-3-4(12)2-10-5(11-3)6(7,8)9/h2,12H,1H3

InChI Key

HAAXXIRSXHYLJT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1O)C(F)(F)F

Origin of Product

United States

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